4-Pyrimidinecarboxylic acid, hexahydro-2-oxo-6-thioxo-
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Overview
Description
2-Oxo-6-thioxohexahydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of both oxo and thioxo groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-6-thioxohexahydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions. The reaction proceeds through the formation of an intermediate dihydropyrimidine, which is subsequently oxidized to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-oxo-6-thioxohexahydropyrimidine-4-carboxylic acid can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Oxo-6-thioxohexahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 2-oxo-6-thioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in cells.
Comparison with Similar Compounds
- 2-Thioxo-4,6-dihydropyrimidine-5-carboxylic acid
- 2-Oxo-4,6-dihydropyrimidine-5-carboxylic acid
- 2-Thioxo-4,6-dihydropyrimidine-5-carbonitrile
Comparison: 2-Oxo-6-thioxohexahydropyrimidine-4-carboxylic acid is unique due to the presence of both oxo and thioxo groups, which impart distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-oxo-6-sulfanylidene-1,3-diazinane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c8-4(9)2-1-3(11)7-5(10)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRPKKZJGHVFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=S)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447598 |
Source
|
Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2-oxo-6-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114832-70-1 |
Source
|
Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2-oxo-6-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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